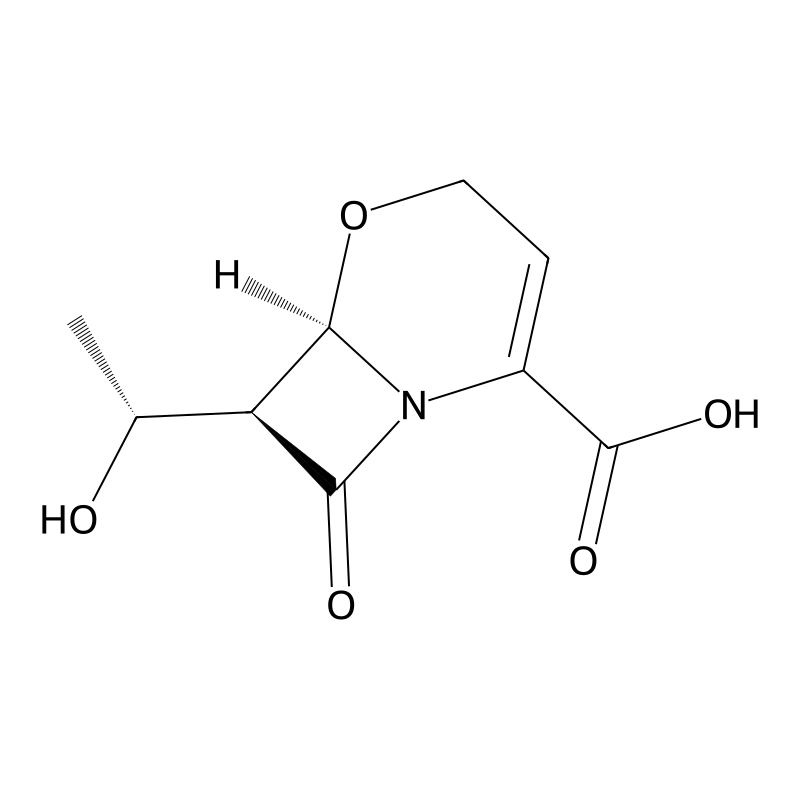7-Hydroxyethyl-1-oxacephem

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
7-Hydroxyethyl-1-oxacephem is a compound belonging to the oxacephem class of antibiotics, characterized by its unique bicyclic structure that includes an oxygen atom in the beta-lactam ring. This compound is notable for its potential in combating bacterial infections, particularly those caused by resistant strains. The oxacephem structure is derived from cephalosporins, with modifications that enhance its antibacterial properties and broaden its spectrum of activity.
The chemical behavior of 7-hydroxyethyl-1-oxacephem involves various reactions typical of beta-lactam antibiotics. These include:
- Hydrolysis: The beta-lactam ring can undergo hydrolysis in the presence of water, leading to the formation of inactive products. This reaction is significant as it affects the stability and efficacy of the antibiotic.
- Acylation: The compound can react with acylating agents to form derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.
- Nucleophilic Attack: The lactam nitrogen can participate in nucleophilic substitution reactions, which are crucial for the synthesis of more complex antibiotic compounds.
7-Hydroxyethyl-1-oxacephem exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action primarily involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins, similar to other beta-lactam antibiotics. Studies have shown that this compound has a favorable profile against resistant strains, making it a candidate for further development in antibiotic therapies .
The synthesis of 7-hydroxyethyl-1-oxacephem typically involves several key steps:
- Formation of the Oxacephem Core: This is achieved through cyclization reactions involving appropriate precursors, often utilizing intramolecular reactions that lead to the formation of the bicyclic structure.
- Hydroxylation: The introduction of the hydroxyethyl group can be performed via nucleophilic substitution or other functionalization methods on the oxacephem core.
- Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield .
7-Hydroxyethyl-1-oxacephem has potential applications in:
- Antibiotic Therapy: Its primary application lies in treating bacterial infections, especially those resistant to conventional antibiotics.
- Pharmaceutical Research: It serves as a lead compound for developing new antibiotics and studying structure-activity relationships within the oxacephem class.
Research has indicated that 7-hydroxyethyl-1-oxacephem interacts with various biological targets, particularly penicillin-binding proteins. Interaction studies have demonstrated its effectiveness against specific bacterial strains and highlighted its potential to overcome resistance mechanisms that limit the efficacy of traditional beta-lactams . Further studies are needed to fully elucidate its pharmacodynamics and pharmacokinetics.
Several compounds share structural similarities with 7-hydroxyethyl-1-oxacephem, including:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 7-Aminocephalosporanic Acid | Cephalosporin derivative | Broad-spectrum antibiotic | Core structure similar to penicillins |
| Thienamycin | Beta-lactam | Potent against Gram-negative | Contains a thiazolidine ring enhancing activity |
| Ceftazidime | Cephalosporin derivative | Effective against Pseudomonas | Third-generation cephalosporin |
Uniqueness
7-Hydroxyethyl-1-oxacephem stands out due to its specific modifications that enhance stability and effectiveness against resistant bacterial strains compared to other similar compounds. Its unique oxacephem structure allows for different interactions with bacterial enzymes responsible for resistance.








